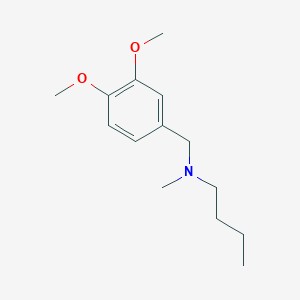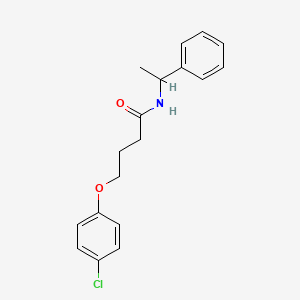
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D2 receptor. It has also been found to bind to the serotonin 5-HT1A receptor and the alpha2-adrenergic receptor. Additionally, it has been shown to modulate the activity of the GABAergic system.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, leading to its anxiolytic and antidepressant effects. It has also been found to increase the levels of GABA, leading to its anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity for the dopamine D2 receptor. Additionally, it has a long half-life, allowing for prolonged effects. However, one limitation of using N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is its potential for toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide in scientific research. One area of interest is its potential for the treatment of addiction, as it has been found to decrease dopamine levels in the brain. Additionally, N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide may have potential for the treatment of neurodegenerative diseases, such as Parkinson's disease, due to its effects on dopamine levels. Further research is needed to fully understand the potential applications of N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide in these areas.
Méthodes De Synthèse
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with diphenylmethylpiperazine, followed by the addition of thiourea. Other methods include the reaction of 4-chlorobenzaldehyde with diphenylmethylamine, followed by the addition of piperazine and thiourea.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, making it useful for studying the mechanisms of these conditions. It has also been shown to have anticonvulsant and analgesic effects, making it useful for studying pain and seizure disorders.
Propriétés
IUPAC Name |
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3S/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKIHMFUMSIHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)
![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)

![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)

![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)
